Propenal O-pentafluorophenylmethyl-oxime

CAS No.: 932710-55-9

Cat. No.: VC8153527

Molecular Formula: C10H6F5NO

Molecular Weight: 251.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932710-55-9 |

|---|---|

| Molecular Formula | C10H6F5NO |

| Molecular Weight | 251.15 g/mol |

| IUPAC Name | (E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]prop-2-en-1-imine |

| Standard InChI | InChI=1S/C10H6F5NO/c1-2-3-16-17-4-5-6(11)8(13)10(15)9(14)7(5)12/h2-3H,1,4H2/b16-3+ |

| Standard InChI Key | ICDUEGOPUWNJNF-HQYXKAPLSA-N |

| Isomeric SMILES | C=C/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F |

| SMILES | C=CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F |

| Canonical SMILES | C=CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

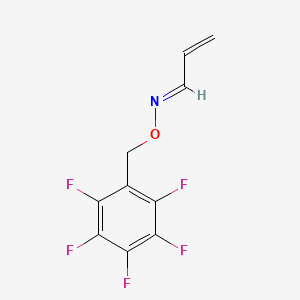

Propenal O-pentafluorophenylmethyl-oxime, also known as acrolein O-2,3,4,5,6-PFBHA-oxime, is systematically named N-[(2,3,4,5,6-pentafluorophenyl)methoxy]prop-2-en-1-imine. Its structure features a propenal backbone conjugated to an oxime group, which is further substituted with a pentafluorobenzyl moiety (Fig. 1) . The IUPAC InChIKey (ICDUEGOPUWNJNF-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Table 1: Key Identifiers of Propenal O-Pentafluorophenylmethyl-Oxime

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 932710-55-9 | |

| Molecular Formula | ||

| Molecular Weight | 251.15 g/mol | |

| EC Number | 635-490-0 |

Synthesis and Purification Methods

Synthetic Pathways

The compound is synthesized via nucleophilic addition of pentafluorophenylhydroxylamine to acrolein in the presence of a sodium acetate catalyst . The reaction proceeds in ethanol under controlled temperature (20–25°C), yielding the oxime derivative through condensation (Eq. 1):

Purification Techniques

Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from dichloromethane-hexane mixtures, achieving >98% purity .

Physicochemical Properties

Thermal and Spectral Characteristics

The compound exhibits a boiling point of 571.91 K (298.76°C) and a melting point of 24°C . Its gas-phase standard enthalpy of formation () is calculated as -975.67 kJ/mol, while the vaporization enthalpy () is 44.41 kJ/mol .

Table 2: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| 3.071 | Crippen Calculated | |

| -4.36 | Crippen Calculated | |

| Retention Index (ZB-Wax) | 1594 | GC-ECNI MS |

Analytical Applications in Chromatography

Derivatization for Carbonyl Detection

Propenal O-pentafluorophenylmethyl-oxime serves as a derivatization agent for carbonyl compounds (e.g., formaldehyde, acrolein) in gas chromatography (GC). Its electron-capturing pentafluorophenyl group enhances detection sensitivity via electron capture negative ionization mass spectrometry (ECNI-MS) . For example, Schmarr et al. (2008) demonstrated its utility in headspace solid-phase microextraction (HS-SPME) for quantifying airborne acrolein at sub-ppb levels .

Comparative Analysis with Related Compounds

Structural Analogues

Propenal O-pentafluorophenylmethyl-oxime shares functional similarities with formaldehyde O-pentafluorobenzyl-oxime (CAS 86356-73-2) but differs in reactivity due to its α,β-unsaturated system .

Table 4: Comparison with Analogous Oximes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume